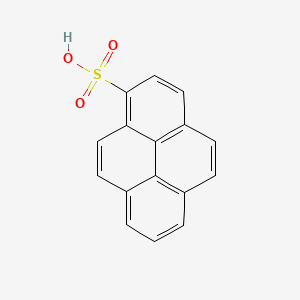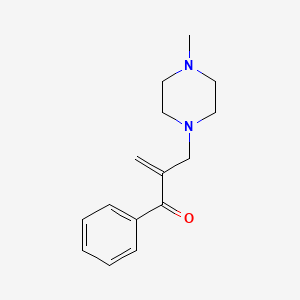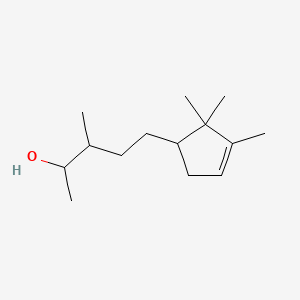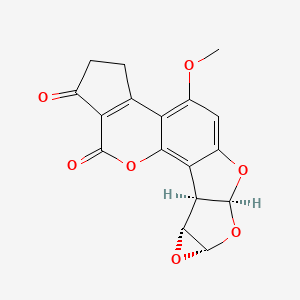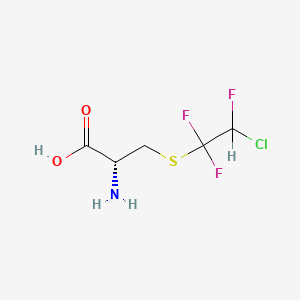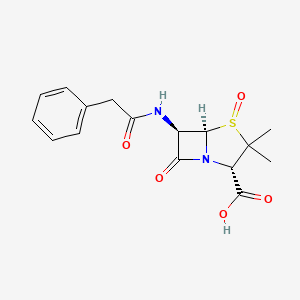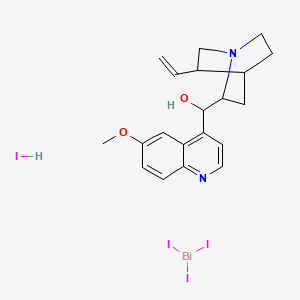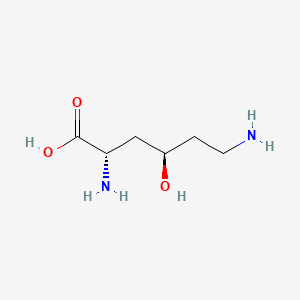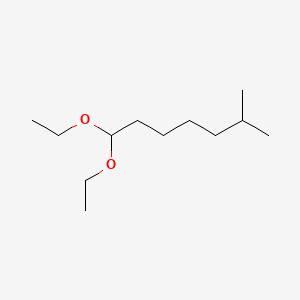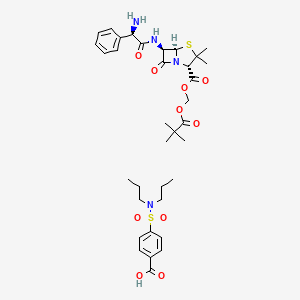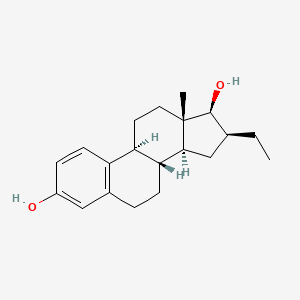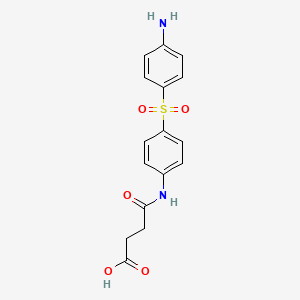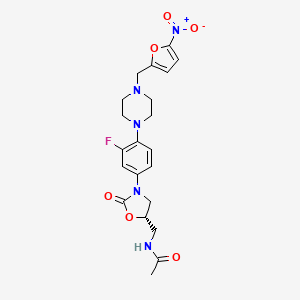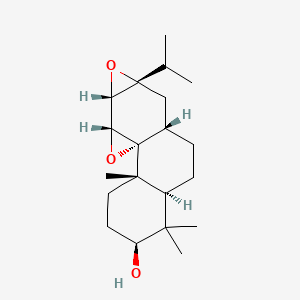
丙酰辅酶A
描述
Propionyl-CoA is a coenzyme A derivative of propionic acid . It is an essential component for the methylaspartate cycle and is obtained as an end product of isoleucine, valine, and methionine catabolism . It is also an intermediary in the metabolism of odd-chain fatty acids, pyrimidines (thymine, uracil), and certain amino acids (isoleucine, valine, threonine, methionine) .
Synthesis Analysis
Propionyl-CoA is synthesized from propionate and propionic acid by the enzyme propionyl-CoA synthetase . The abundance of the propionyl-CoA synthetic enzymes, succinyl-CoA synthetase and propionyl-CoA carboxylase, were found to be 1.35- and 1.47-fold higher, respectively, under hypoxic conditions .
Molecular Structure Analysis
The molecular structure of propionyl-CoA has been analyzed in various studies. For instance, a crystal structure analysis of human CLYBL in complex with propionyl-CoA has been conducted .
Chemical Reactions Analysis
Propionyl-CoA plays a crucial role in various chemical reactions. It is converted to succinyl-CoA, which then enters the TCA cycle . Propionate and propionic acid can react with CoA to form propionyl-CoA, a reaction that is catalyzed by propionyl-CoA synthetase .
Physical And Chemical Properties Analysis
Propionyl-CoA is composed of a 24 total carbon chain (without the coenzyme, it is a 3 carbon structure) . Propionyl-CoA is an activated compound and may be substituted easily at the carbonyl C-atom by nucleophilic groups and at the α-carbon atom by electrophilic groupings .
科学研究应用
卡氏白念珠菌中的改良β-氧化途径:卡氏白念珠菌通过一种改良的β-氧化途径降解丙酰辅酶A,与真菌通常使用的甲基柠檬酸循环不同。这条途径对降解有毒的this compound浓度具有重要意义,可能成为新的抗真菌化合物的潜在靶点 (Otzen et al., 2014)。
对曲霉多酮生物合成的影响:曲霉中的this compound水平可以抑制多酮类化合物的产生,这些分子通常来源于乙酰辅酶A和丙二酰辅酶A。这突显了this compound代谢在生物活性化合物合成中的重要性 (Zhang et al., 2004)。
工程化this compound代谢用于化学品和生物燃料生产:正在探索遗传和代谢工程策略,以操纵微生物中this compound代谢,用于生产有价值的化学品和生物燃料。这项研究强调了this compound作为生物制造中生物前体的潜力 (Srirangan et al., 2017)。
抗真菌剂丙酸盐及其作用机制:丙酸盐通过this compound氧化为乙酰辅酶A,起到抗真菌剂的作用。了解其机制可以为控制真菌生长和开发新的抗真菌策略提供见解 (Brock & Buckel, 2004)。
This compound羧化酶及其在人体代谢中的作用:this compound羧化酶(PCC)对将this compound转化为甲基丙二酰辅酶A至关重要。PCC功能障碍会导致丙酸血症,这是一种具有重要临床意义的代谢紊乱 (Wongkittichote et al., 2017)。
沙门氏菌分解途径中的作用:this compound是沙门氏菌1,2-丙二醇和丙酸分解途径中的常见中间体。了解其在这些途径中的作用可以为了解细菌代谢和干预的潜在靶点提供见解 (Palacios et al., 2003)。
对地中海盐单胞菌全局代谢的影响:在古菌地中海盐单胞菌中,this compound羧化酶(PCC)对this compound的利用至关重要。this compound代谢受损可能影响全局代谢,表明其在生物化学和细胞生理学中的重要性 (Hou et al., 2014)。
作用机制
未来方向
属性
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQREVBBADEHPA-IEXPHMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185594 | |
| Record name | Propionyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propionyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
317-66-8 | |
| Record name | Propionyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl-CoA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propionyl-coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-propionylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIONYL COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7HQA57V5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propionyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001275 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Propionyl-CoA is primarily metabolized through the methylmalonyl-CoA pathway, which ultimately converts it into succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. [, , , ]
A: In contrast to even-chain fatty acids that utilize acetyl-CoA as a primer, odd-chain fatty acids are synthesized using propionyl-CoA as the primer molecule by fatty acid synthase (FAS). [, , ]
A: Yes, accumulation of propionyl-CoA can be toxic to cells. The methylcitrate cycle plays a critical role in detoxifying propionyl-CoA by converting it to less harmful metabolites. [, , , ]
A: Yes, the accumulation of propionyl-CoA can influence gene expression. For instance, in Salmonella enterica, propionyl-CoA is required for the synthesis of 2-methylcitrate, which in turn acts as a coactivator for the PrpR regulatory protein. PrpR then activates the transcription of the prpBCDE operon, responsible for propionate catabolism. []
A: Yes, ¹H and ³¹P nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformation of enzyme-bound propionyl-CoA on transcarboxylase. These studies revealed insights into the mobility and interactions of propionyl-CoA when bound to this enzyme. []
A: Propionyl-CoA is a precursor for 3-hydroxyvalerate (3HV) monomer, a component of the bioplastic PHBV. Studies in Haloferax mediterranei revealed that the organism utilizes multiple pathways for propionyl-CoA biosynthesis, influencing the 3HV content in PHBV. []
A: Studies in Schizochytrium sp. have shown that the availability of specific substrates and the activity of methylmalonyl-CoA mutase (MCM) significantly influence the flow of propionyl-CoA towards odd-chain fatty acid synthesis. Limiting MCM activity increased odd-chain fatty acid accumulation. []
A: PCC is a key enzyme in the methylmalonyl-CoA pathway, catalyzing the ATP-dependent carboxylation of propionyl-CoA to form methylmalonyl-CoA. This reaction is crucial for preventing the toxic buildup of propionyl-CoA. [, , , , ]
A: While both enzymes activate their respective substrates to their CoA derivatives, PrpE exhibits a higher affinity for propionate compared to Acs for acetate. This difference ensures efficient propionyl-CoA synthesis even at low propionate concentrations. [, ]
A: This enzyme, found in organisms like Chloroflexus aurantiacus, exhibits bifunctionality. It catalyzes both the cleavage of l-malyl-CoA and the condensation of glyoxylate with propionyl-CoA, streamlining the 3-hydroxypropionate cycle. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



